molecular formula C12H15NO3 B12883869 (S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid

(S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid

Cat. No.: B12883869
M. Wt: 221.25 g/mol
InChI Key: DBGGZEPUHUKXSS-JTQLQIEISA-N
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Description

(S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid is a chiral amino acid derivative This compound features a benzofuran ring system, which is a fused aromatic ring structure, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis to create complex molecules with specific stereochemistry.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid is unique due to its chiral center and the presence of both an amino acid moiety and a benzofuran ring. This combination of structural features makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(2S)-2-amino-2-(2,2-dimethyl-3H-1-benzofuran-5-yl)acetic acid

InChI

InChI=1S/C12H15NO3/c1-12(2)6-8-5-7(10(13)11(14)15)3-4-9(8)16-12/h3-5,10H,6,13H2,1-2H3,(H,14,15)/t10-/m0/s1

InChI Key

DBGGZEPUHUKXSS-JTQLQIEISA-N

Isomeric SMILES

CC1(CC2=C(O1)C=CC(=C2)[C@@H](C(=O)O)N)C

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)C(C(=O)O)N)C

Origin of Product

United States

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